1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene
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Overview
Description
1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene typically involves the reaction of benzyl halides with sulfur-containing intermediates. One common method includes the use of benzyl Grignard reagents reacting with phosphinic acid thioesters, leading to the formation of benzyl sulfides . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Benzyl Grignard reagents and phosphinic acid thioesters are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene involves its interaction with specific molecular targets. The sulfanyl and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can disrupt normal cellular processes, leading to its antimicrobial and potential therapeutic effects .
Comparison with Similar Compounds
2-(Benzylsulfanyl)-1H-benzimidazole: Known for its antimicrobial properties.
[2-(Benzylsulfanyl)benzylidene]imidazolones: Used in the synthesis of spirocyclic compounds.
Diaryl thioethers and aryl benzyl thioethers: Commonly used in medicinal chemistry and materials science.
Uniqueness: 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89647-16-5 |
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Molecular Formula |
C18H22O2S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(2-benzylsulfanyl-2-methylpropyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C18H22O2S2/c1-15-9-11-17(12-10-15)22(19,20)14-18(2,3)21-13-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 |
InChI Key |
RRLNIORMJDCELD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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